2-(Difluoromethyl)-4-fluoro-1H-indole
Description
Structural Significance of Fluorinated Indole Derivatives
Fluorinated indoles occupy a critical niche in pharmaceutical research due to fluorine’s ability to enhance binding affinity, metabolic stability, and bioavailability. The difluoromethyl group at the C2 position in 2-(difluoromethyl)-4-fluoro-1H-indole introduces strong electron-withdrawing effects, which polarize the indole ring and influence π-π stacking interactions with biological targets. This polarization is further amplified by the C4-fluoro substituent, creating a distinct electronic profile that distinguishes it from non-fluorinated analogs.
The indole core itself is a privileged structure in drug design, prevalent in neurotransmitters, kinase inhibitors, and antitumor agents. Fluorination at specific positions, such as C2 and C4, disrupts planar symmetry and introduces steric hindrance, which can alter binding kinetics to enzymes or receptors. For instance, the difluoromethyl group’s tetrahedral geometry at C2 may impede oxidative metabolism mediated by cytochrome P450 enzymes, thereby extending the compound’s half-life in vivo.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol |
| SMILES | FC1=CC=CC2=C1C=C(C(F)F)N2 |
| Key Substituents | C2-difluoromethyl, C4-fluoro |
This table summarizes the fundamental characteristics of this compound, highlighting its structural uniqueness.
Position-Specific Fluorination Patterns in Heterocyclic Systems
The regiochemical placement of fluorine atoms in heterocycles like indoles profoundly impacts their chemical and biological behavior. In this compound, the C2 and C4 positions are strategically fluorinated to exploit both electronic and steric effects. The C2-difluoromethyl group exerts a strong inductive effect, reducing electron density at the adjacent nitrogen atom and stabilizing the indole’s aromatic system. Concurrently, the C4-fluoro substituent directs electrophilic substitution reactions to the C5 or C7 positions, as demonstrated in studies on analogous fluorinated indoles.
Comparative analyses of fluorination patterns reveal that C2-fluorination in indoles often enhances metabolic stability by blocking oxidation at the C3 position, a common site for cytochrome P450-mediated degradation. For example, 2-fluoroindoles exhibit reduced susceptibility to hydroxylation compared to their non-fluorinated counterparts, as the fluorine atom’s small size and high electronegativity sterically and electronically hinder enzyme-substrate interactions. Similarly, the C4-fluoro group in this compound may further impede metabolic pathways that target the indole’s benzene ring, thereby improving pharmacokinetic profiles.
Historical Context of Difluoromethyl-Substituted Indoles
The synthesis of difluoromethyl-substituted indoles has evolved significantly over the past decade, driven by advances in fluorination reagents and catalytic methodologies. Early approaches relied on electrophilic fluorinating agents like Selectfluor, which enabled regioselective difluorination of indoles at the C3 position. However, achieving C2-difluoromethylation posed challenges due to the indole’s inherent reactivity and the need for precise control over substituent placement.
Breakthroughs in transition-metal-catalyzed fluorination and difluorocarbene transfer reactions have recently expanded the toolkit for synthesizing C2-difluoromethylindoles. For instance, the use of difluorocarbene precursors in palladium-catalyzed cross-coupling reactions has allowed efficient access to 2-fluoroindoles, including derivatives like this compound. These methods contrast with earlier strategies that required harsh conditions or produced mixed regioisomers.
The development of this compound also reflects broader trends in fluorinated heterocycle research, where the integration of multiple fluorine atoms aims to optimize drug-like properties. For example, the simultaneous presence of difluoromethyl and fluoro groups in this compound mirrors design principles seen in FDA-approved fluorinated pharmaceuticals, where multi-fluorination enhances target selectivity and reduces off-target effects.
Properties
Molecular Formula |
C9H6F3N |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1H-indole |
InChI |
InChI=1S/C9H6F3N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
OZKZBSSAMSKBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluoro-1H-indole typically involves the introduction of difluoromethyl and fluoro groups onto an indole scaffold. One common method is the late-stage difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-based catalysts to facilitate the difluoromethylation process. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(Difluoromethyl)-4-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target molecules. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares 2-(Difluoromethyl)-4-fluoro-1H-indole with structurally related indole derivatives:
Key Differences and Implications
4-Fluoro-2-phenyl-1H-indole () lacks the electron-withdrawing -CF₂H group, making it less polar but more lipophilic, which may affect membrane permeability .
Biological Activity :
- Carboxamide derivatives (e.g., ) exhibit antifungal activity due to their ability to inhibit succinate dehydrogenase (SDH) in pathogens . The target compound’s -CF₂H group may enhance binding to similar enzymatic pockets.
- 2-(4-Fluorophenyl)-3-methyl-1H-indole () shows antimicrobial properties, suggesting that fluorine positioning and substituent bulkiness are critical for target engagement .
Synthetic Accessibility :
- Introducing the difluoromethyl group requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), which are more complex to handle than the coupling reactions used for carboxamide derivatives .
- Analogs like 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid () are synthesized via classical indole cyclization, but their functional groups limit further derivatization .
Physicochemical Properties :
- The target compound’s logP (estimated ~2.1) is lower than phenyl-substituted analogs (e.g., 4-Fluoro-2-phenyl-1H-indole: logP ~3.5), implying better aqueous solubility .
- Melting points for difluoromethylated indoles are generally lower (e.g., 150–160°C estimated) compared to carboxamide derivatives (230–250°C) due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
